Ethyl 4-(3-methylphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(3-methylphenyl)-4-oxobutyrate is an organic compound with the molecular formula C12H14O3 It is a derivative of butyric acid, featuring an ethyl ester group and a 3-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-methylphenyl)-4-oxobutyrate can be synthesized through a multi-step process involving the condensation of 3-methylbenzaldehyde with ethyl acetoacetate. The reaction typically occurs in the presence of a base such as sodium ethoxide, followed by acidification to yield the desired product. The reaction conditions often involve refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methylphenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: 4-(3-methylphenyl)-4-oxobutyric acid.
Reduction: 4-(3-methylphenyl)-4-hydroxybutyrate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 4-(3-methylphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(3-methylphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 4-(3-methylphenyl)-4-oxobutyric acid, which can then participate in biochemical pathways. The compound may also interact with enzymes and receptors, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Ethyl 4-(3-methylphenyl)-4-oxobutyrate can be compared with similar compounds such as:
Ethyl 4-phenyl-4-oxobutyrate: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.
Ethyl 4-(4-methylphenyl)-4-oxobutyrate: The methyl group is positioned differently, affecting its chemical properties.
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate: Contains a methoxy group instead of a methyl group, leading to variations in polarity and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(3-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)8-7-12(14)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHOFKBGGWKKCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645547 |
Source
|
Record name | Ethyl 4-(3-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73931-65-4 |
Source
|
Record name | Ethyl 4-(3-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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